6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Similar compounds such as thieno[2,3-d]pyrimidin-4(3h)-ones have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits their function, leading to its antimycobacterial activity .
Biochemical Pathways
Given its antimycobacterial activity, it can be hypothesized that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to its inhibitory effect .
Result of Action
Based on its reported antimycobacterial activity, it can be inferred that the compound leads to the inhibition or death of mycobacterium tuberculosis cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the cyclization can be induced using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
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Thioether Formation: : The introduction of the 3-chlorobenzylthio group is usually carried out via a nucleophilic substitution reaction. This involves reacting the pyrazolo[3,4-d]pyrimidine intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like K2CO3 or NaH
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anticancer or antimicrobial activity, due to its heterocyclic core.
Properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c13-8-3-1-2-7(4-8)6-19-12-15-10-9(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYGYAWPYNNXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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